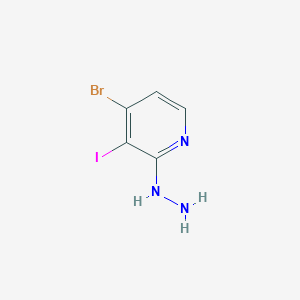

4-Bromo-2-hydrazinyl-3-iodopyridine

描述

属性

CAS 编号 |

917969-52-9 |

|---|---|

分子式 |

C5H5BrIN3 |

分子量 |

313.92 g/mol |

IUPAC 名称 |

(4-bromo-3-iodopyridin-2-yl)hydrazine |

InChI |

InChI=1S/C5H5BrIN3/c6-3-1-2-9-5(10-8)4(3)7/h1-2H,8H2,(H,9,10) |

InChI 键 |

ITTQYIFBRJKSLD-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=C(C(=C1Br)I)NN |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Variations

The table below highlights key differences between 4-bromo-2-hydrazinyl-3-iodopyridine and its analogs:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-hydrazinyl-3-iodopyridine, and how do reaction conditions influence yield?

- Methodology : Begin with halogenation of pyridine derivatives. For example, iodination at the 3-position using N-iodosuccinimide (NIS) in acetic acid, followed by bromination at the 4-position with bromine in a controlled acidic medium. Hydrazine substitution at the 2-position typically requires refluxing with hydrazine hydrate in ethanol. Monitor reaction progress via TLC and optimize temperature (70–90°C) to avoid decomposition. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Data Contradictions : Variations in halogenation regioselectivity may arise due to competing electrophilic pathways. If unexpected substituent positions occur, re-examine solvent polarity and catalyst choice (e.g., Lewis acids like FeCl₃) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Expect aromatic protons in the pyridine ring (δ 7.5–8.5 ppm). The hydrazinyl group (-NH-NH₂) shows broad peaks at δ 3.5–5.0 ppm.

- IR : Confirm N-H stretches (~3300 cm⁻¹) and C-Br/C-I vibrations (550–650 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks at m/z ≈ 326 (C₅H₄BrIN₃) and characteristic fragmentation patterns (e.g., loss of Br or I substituents).

Q. What safety protocols are critical when handling this compound?

- Precautions : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. In case of contact, flush eyes/skin with water for 15 minutes and seek medical attention .

- Toxicity Data : Limited toxicological studies exist; assume acute toxicity and avoid exposure. Store in amber vials at 4°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

- Methodology : Use SHELXT for automated space-group determination and structure refinement. Collect high-resolution single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å). Analyze bond lengths (C-Br: ~1.90 Å; C-I: ~2.10 Å) and angles to validate DFT-optimized geometries .

- Conflict Resolution : If experimental bond angles deviate >2° from DFT (e.g., B3LYP/6-31G*), consider solvent effects or crystal packing forces in the model .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?

- Analysis : Perform graph-set analysis (Etter’s method) to classify hydrogen bonds (e.g., N-H⋯N or N-H⋯Br interactions). Use Mercury software to visualize 1D chains or 2D sheets. Compare with similar pyridine derivatives (e.g., 5-bromo-2-hydrazinylpyridine) to identify trends in supramolecular assembly .

- Contradictions : Discrepancies between predicted and observed H-bond motifs may arise from π-π stacking or halogen-halogen interactions. Re-optimize DFT models with dispersion corrections (e.g., Grimme’s D3) .

Q. How can DFT calculations guide the design of this compound as a ligand in coordination chemistry?

- Approach : Compute molecular electrostatic potential (MEP) surfaces to identify electron-rich sites (hydrazinyl N, pyridine N) for metal coordination. Compare HOMO/LUMO energies with transition metals (e.g., Pd, Cu) to predict redox activity. Validate with experimental UV-Vis and cyclic voltammetry .

- Data Gaps : If computed binding energies conflict with experimental stability constants, include solvation models (e.g., COSMO-RS) or assess relativistic effects for iodine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。